nSMase2-IN-1

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

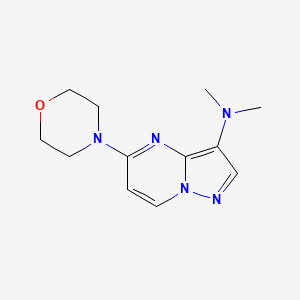

Molekularformel |

C12H17N5O |

|---|---|

Molekulargewicht |

247.30 g/mol |

IUPAC-Name |

N,N-dimethyl-5-morpholin-4-ylpyrazolo[1,5-a]pyrimidin-3-amine |

InChI |

InChI=1S/C12H17N5O/c1-15(2)10-9-13-17-4-3-11(14-12(10)17)16-5-7-18-8-6-16/h3-4,9H,5-8H2,1-2H3 |

InChI-Schlüssel |

JOXWMNJMLFTCMT-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C)C1=C2N=C(C=CN2N=C1)N3CCOCC3 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of nSMase2-IN-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of nSMase2-IN-1, a potent and orally active inhibitor of Neutral Sphingomyelinase 2 (nSMase2). This document details the critical role of nSMase2 in cellular signaling, the pharmacological properties of this compound, and the experimental protocols used for its characterization.

Introduction to Neutral Sphingomyelinase 2 (nSMase2)

Neutral Sphingomyelinase 2 (nSMase2), encoded by the SMPD3 gene, is a key enzyme in sphingolipid metabolism. It catalyzes the hydrolysis of sphingomyelin into two bioactive molecules: ceramide and phosphocholine.[1] This enzymatic activity is crucial for a multitude of cellular processes, and its dysregulation has been implicated in a variety of pathologies, including neurodegenerative diseases, inflammation, and cancer.[2][3]

nSMase2 is a membrane-associated enzyme, primarily located at the inner leaflet of the plasma membrane and the Golgi apparatus.[4][5] Its activity is stimulated by various factors, including inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), oxidative stress, and amyloid-β peptides. The ceramide produced by nSMase2 acts as a second messenger in signaling pathways that regulate apoptosis, cell growth arrest, inflammation, and the biogenesis of extracellular vesicles (EVs), particularly exosomes.

The nSMase2 Signaling Pathway

nSMase2 is a central node in several important signaling cascades. Upon activation by stimuli such as TNF-α, nSMase2 generates ceramide, which can then trigger downstream signaling events.

dot

Caption: nSMase2 Signaling Pathway and Point of Inhibition.

This compound: A Novel Inhibitor

This compound, also identified as compound 11j in its primary publication, is a potent inhibitor of human nSMase2. It belongs to a class of compounds based on the pyrazolo[1,5-a]pyrimidin-3-amine scaffold.

Mechanism of Action

While the precise binding mode of this compound has not been fully elucidated, its chemical scaffold was developed to replace the imidazo[1,2-b]pyridazine ring of another known nSMase2 inhibitor, PDDC. The inhibitory activity of this class of compounds is dependent on the 3-amino group of the pyrazolo[1,5-a]pyrimidine core. It is hypothesized that this compound acts as a direct inhibitor of the enzyme's catalytic activity, thereby preventing the hydrolysis of sphingomyelin to ceramide.

dot

Caption: Inhibition of nSMase2 by this compound.

Quantitative Data

This compound has been characterized by its high potency and favorable pharmacokinetic properties. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound

| Compound | Target | IC50 (μM) |

| This compound (11j) | Human nSMase2 | 0.13 ± 0.06 |

Table 2: Metabolic Stability of this compound

| Species | Liver Microsomes | % Remaining after 60 min |

| Mouse | MLM | >95% |

| Rat | RLM | >95% |

| Human | HLM | >95% |

Table 3: Oral Pharmacokinetics of this compound in Rats (10 mg/kg, p.o.)

| Parameter | Plasma | Brain |

| Cmax (μM) | >2 (at 0.5 h) | Higher than plasma |

| Brain-to-Plasma Ratio | Favorable | - |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

nSMase2 Inhibitory Potency Assay

This assay is a fluorescence-based coupled enzymatic reaction.

Principle: The activity of nSMase2 is measured indirectly by detecting the production of phosphocholine, which is further converted to a fluorescent product.

dot

Caption: Workflow for the nSMase2 inhibitory potency assay.

Materials:

-

Human nSMase2 enzyme

-

This compound (or other test compounds)

-

Sphingomyelin

-

Alkaline Phosphatase (AP)

-

Choline Oxidase

-

Horseradish Peroxidase (HRP)

-

Amplex Red reagent

-

Assay Buffer (e.g., Tris-HCl, pH 7.4, containing MgCl2)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the human nSMase2 enzyme to each well.

-

Add the different concentrations of this compound to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature.

-

Prepare a reaction mixture containing sphingomyelin, AP, choline oxidase, HRP, and Amplex Red in the assay buffer.

-

Initiate the reaction by adding the reaction mixture to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

-

Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the fluorescent product (e.g., excitation ~540 nm, emission ~590 nm for resorufin produced from Amplex Red).

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Metabolic Stability Assay in Liver Microsomes

Principle: This assay assesses the in vitro metabolic stability of a compound by incubating it with liver microsomes, which contain drug-metabolizing enzymes, and measuring the amount of the parent compound remaining over time.

Materials:

-

This compound

-

Mouse, rat, and human liver microsomes (MLM, RLM, HLM)

-

NADPH regenerating system (or NADPH)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (or other organic solvent) for quenching

-

LC-MS/MS system

Procedure:

-

Prepare a solution of this compound in a suitable solvent.

-

In a microcentrifuge tube, combine the liver microsomes and phosphate buffer.

-

Add this compound to the microsome suspension and pre-incubate at 37°C for a short period (e.g., 5 minutes).

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the amount of this compound remaining at each time point.

-

Calculate the percentage of the parent compound remaining over time.

Oral Pharmacokinetics Study in Rats

Principle: This in vivo study evaluates the absorption, distribution, and concentration of a drug in the plasma and target tissues (in this case, the brain) after oral administration.

Materials:

-

This compound formulated for oral gavage

-

Male Wistar rats (or other appropriate strain)

-

Oral gavage needles

-

Blood collection supplies (e.g., tubes with anticoagulant)

-

Brain tissue collection supplies

-

Homogenizer

-

LC-MS/MS system

Procedure:

-

Fast the rats overnight before dosing.

-

Administer a single oral dose of this compound (e.g., 10 mg/kg) via gavage.

-

At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) after dosing, collect blood samples from a subset of animals.

-

Process the blood to obtain plasma.

-

At the final time point, euthanize the animals and collect the brains.

-

Homogenize the brain tissue in a suitable buffer.

-

Extract this compound from the plasma and brain homogenates using an appropriate method (e.g., protein precipitation or liquid-liquid extraction).

-

Quantify the concentration of this compound in the plasma and brain samples using a validated LC-MS/MS method.

-

Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve).

Conclusion

This compound is a novel, potent, and orally bioavailable inhibitor of nSMase2 with excellent metabolic stability and brain penetration. Its ability to effectively block the catalytic activity of nSMase2 makes it a valuable research tool for investigating the roles of this enzyme in health and disease. Furthermore, its favorable pharmacological profile suggests its potential as a therapeutic agent for a range of disorders where nSMase2 is implicated, particularly neurodegenerative and neuroinflammatory conditions. The detailed experimental protocols provided in this guide offer a foundation for the further evaluation and development of this compound and other inhibitors in this class.

References

- 1. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]

- 3. Neutral Sphingomyelinase 2: a promising drug target for CNS disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mammalian Neutral Sphingomyelinases: Regulation and Roles in Cell Signaling Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of membrane topology of neutral sphingomyelinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

nSMase2-IN-1: A Technical Guide to its Function in Exosome Biogenesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of neutral sphingomyelinase 2 (nSMase2) in exosome biogenesis, with a particular focus on the effects of its inhibition. Exosomes, small extracellular vesicles of endosomal origin, are critical mediators of intercellular communication, and understanding the mechanisms of their formation is paramount for therapeutic development.[1][2][3] nSMase2 has emerged as a key enzyme in an ESCRT-independent pathway of exosome biogenesis, making it a significant target for pharmacological intervention.[4][5]

The Core Function of nSMase2 in Exosome Biogenesis

nSMase2, encoded by the SMPD3 gene, catalyzes the hydrolysis of sphingomyelin into ceramide and phosphocholine. This enzymatic activity is crucial for the biogenesis of intraluminal vesicles (ILVs) within multivesicular bodies (MVBs), which are the precursors to exosomes. The generation of ceramide by nSMase2 on the endosomal membrane is thought to induce negative membrane curvature, facilitating the inward budding of the membrane to form ILVs. These ILVs can then be secreted as exosomes when the MVB fuses with the plasma membrane.

Recent studies have unveiled a more intricate mechanism by which nSMase2 regulates exosome secretion. It has been demonstrated that nSMase2 activity counteracts the acidification of the MVB lumen mediated by the V-ATPase proton pump. Inhibition of nSMase2 leads to increased V-ATPase assembly and activity, resulting in a more acidic MVB lumen. This increased acidification is believed to shift the fate of MVBs towards lysosomal degradation rather than fusion with the plasma membrane, thereby reducing exosome secretion.

Conversely, stimulation of nSMase2 activity, for instance by the pro-inflammatory cytokine TNFα, decreases endosomal acidification and enhances exosome release. This highlights a dynamic regulatory role for nSMase2 in determining the secretory fate of MVBs.

Quantitative Effects of nSMase2 Inhibition on Exosome Biogenesis

The inhibition of nSMase2 has been shown to significantly reduce the secretion of exosomes in various cell types. This has been quantified through the analysis of exosome-specific markers and direct particle counting. The following tables summarize key quantitative data from studies utilizing nSMase2 inhibitors.

| Inhibitor | Cell Type | Target | Concentration | Effect on Exosome Markers (e.g., Alix, CD63, Syntenin) | Reference |

| GW4869 | HeLa | nSMase2 | Not Specified | Significantly reduced secretion | |

| nSMase2 siRNA | HeLa | nSMase2 | Not Applicable | Significantly decreased secretion | |

| PDDC | Mouse (in vivo) | nSMase2 | 100mg/kg | Normalized IL-1β-induced increase in plasma EVs | |

| DDL-112 | Mouse (in vivo) | nSMase2 | 100 mg/kg | Suppressed IL-1β-induced increase in EV release | |

| GW4869 | GT1-7 cells | nSMase2 | 4 µM | Decreased ceramide levels |

| Inhibitor/Method | Model System | Measurement | Quantitative Change | Reference |

| PDDC (100mg/kg) | IL-1β-injected mice | Total plasma EVs | Normalized increase from 3.32 x 10¹² EVs/mL to 0.291 x 10¹² EVs/mL | |

| IL-1β injection | Mice | Brain nSMase2 activity | Increased from 1.23 x 10⁵ to 1.93 x 10⁵ RFU/mg/h | |

| PDDC (100mg/kg) | IL-1β-injected mice | Brain nSMase2 activity | Normalized the IL-1β-induced increase | |

| DDL-112 (100 mg/kg) | IL-1β-injected mice | Brain EV release (CD63 levels) | Significantly decreased the IL-1β-induced increase | |

| nSMase1/2 KD | GT1-7 cells | Exosome release (AChE assay) | Decreased exosome release |

| Inhibitor | IC50 | Target | Reference |

| GW4869 | 1 µM | nSMase2 | |

| DDL-112 (cambinol) | ~7.7 µM | nSMase2 | |

| Scyphostatin 1 | 1.0 µM | nSMase2 | |

| Compound 2 (sphingomyelin analog) | 2.8 µM | nSMase2 | |

| ID 5728450 | < 2 µM | nSMase2 | |

| ID 4011505 | < 2 µM | nSMase2 |

Experimental Protocols

This section details the methodologies for key experiments used to investigate the function of nSMase2 in exosome biogenesis.

-

Pharmacological Inhibition: Cells are treated with specific nSMase2 inhibitors such as GW4869, PDDC, or DDL-112. A typical concentration for GW4869 is 1-10 µM. Cells are incubated with the inhibitor for a specified period (e.g., 24-48 hours) before collecting the conditioned medium for exosome isolation.

-

Genetic Inhibition (siRNA/shRNA): To mitigate off-target effects of chemical inhibitors, knockdown of SMPD3 (the gene encoding nSMase2) is performed using siRNA or shRNA. Transfection is carried out using standard protocols, and knockdown efficiency is confirmed by qPCR or Western blot.

-

Differential Ultracentrifugation: This is the gold standard for exosome isolation.

-

Collect conditioned medium from cultured cells.

-

Centrifuge at 300 x g for 10 minutes to remove cells.

-

Centrifuge the supernatant at 2,000 x g for 10 minutes to remove dead cells.

-

Centrifuge at 10,000 x g for 30 minutes to remove larger vesicles and debris.

-

Filter the supernatant through a 0.22 µm filter.

-

Ultracentrifuge the filtered supernatant at 100,000 x g for 70-90 minutes to pellet exosomes.

-

Wash the pellet with PBS and repeat the ultracentrifugation step.

-

Resuspend the final exosome pellet in PBS or an appropriate buffer for downstream analysis.

-

-

Nanoparticle Tracking Analysis (NTA): NTA is used to determine the size distribution and concentration of isolated exosomes. The instrument measures the Brownian motion of particles in suspension and calculates their size and number.

-

Western Blotting: The presence of exosomal marker proteins (e.g., Alix, CD63, CD81, Syntenin) and the absence of contaminating cellular proteins (e.g., Calnexin) in the isolated fraction is confirmed by Western blot analysis.

-

Transmission Electron Microscopy (TEM): TEM is used to visualize the morphology of the isolated vesicles, which should appear as cup-shaped structures of the appropriate size (30-150 nm).

-

Prepare cell or tissue lysates in an appropriate buffer.

-

Use the lysate as the enzyme source to catalyze the hydrolysis of exogenous sphingomyelin.

-

The product, phosphorylcholine, is dephosphorylated by alkaline phosphatase to produce choline.

-

Choline is then oxidized by choline oxidase, producing hydrogen peroxide.

-

The hydrogen peroxide is detected using a fluorescent probe (e.g., Amplex Red) in the presence of horseradish peroxidase.

-

The fluorescence intensity is measured and is proportional to the nSMase2 activity.

-

Grow cells on coverslips and treat with nSMase2 inhibitors or control vehicle.

-

Fix the cells with paraformaldehyde.

-

Permeabilize the cells with a detergent (e.g., Triton X-100).

-

Block non-specific antibody binding with a blocking solution (e.g., BSA).

-

Incubate with a primary antibody against ceramide and a primary antibody against a protein of interest (e.g., the endosomal marker HRS).

-

Incubate with fluorescently labeled secondary antibodies.

-

Mount the coverslips on slides with a mounting medium containing a nuclear stain (e.g., DAPI or Hoechst).

-

Image the cells using a confocal microscope and analyze the colocalization of the fluorescent signals.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows described in this guide.

References

- 1. Neutral sphingomyelinase 2 controls exosome secretion by counteracting V-ATPase-mediated endosome acidification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neutral sphingomyelinase 2 controls exosome secretion by counteracting V-ATPase-mediated endosome acidification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chronic nSMase inhibition suppresses neuronal exosome spreading and sex-specifically attenuates amyloid pathology in APP knock-in Alzheimer’s disease mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of neutral sphingomyelinase 2 reduces extracellular vesicle release from neurons, oligodendrocytes, and activated microglial cells following acute brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Roles and regulation of Neutral Sphingomyelinase-2 in cellular and pathological processes - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of nSMase2 Inhibition on Ceramide Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramide, a critical bioactive lipid, plays a pivotal role in a myriad of cellular processes, including apoptosis, inflammation, and cell signaling. The enzymatic activity of neutral sphingomyelinase 2 (nSMase2) is a key regulator of ceramide levels through the hydrolysis of sphingomyelin. Consequently, the inhibition of nSMase2 presents a compelling therapeutic strategy for various pathologies associated with dysregulated ceramide production. This technical guide provides an in-depth analysis of the effect of nSMase2 inhibitors on ceramide production, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Introduction to nSMase2 and Ceramide Synthesis

Ceramides are synthesized through three primary pathways: the de novo synthesis pathway, the salvage pathway, and the sphingomyelin hydrolysis pathway. Neutral sphingomyelinase 2 (nSMase2), encoded by the SMPD3 gene, is a key enzyme in the latter pathway, catalyzing the breakdown of sphingomyelin into ceramide and phosphocholine[1]. This enzymatic activity is crucial for the rapid, stress-induced generation of ceramide[2]. Dysregulation of nSMase2 activity and the subsequent elevation of ceramide levels have been implicated in a range of diseases, including neurodegenerative disorders, cancer, and inflammatory conditions[1][3][4].

The inhibition of nSMase2 has emerged as a promising therapeutic approach to modulate ceramide levels and mitigate its pathological effects. A variety of small molecule inhibitors targeting nSMase2 have been developed and characterized, with compounds such as GW4869, PDDC, and Cambinol being extensively studied. These inhibitors act by blocking the enzymatic activity of nSMase2, thereby reducing the production of ceramide from sphingomyelin hydrolysis.

Quantitative Effects of nSMase2 Inhibitors on Ceramide Levels

The efficacy of nSMase2 inhibitors in reducing ceramide levels has been demonstrated across various experimental models. The following tables summarize the quantitative data from key studies, showcasing the impact of specific inhibitors on different ceramide species.

Effect of PDDC on Cortical Ceramide Levels in a Murine HIV Model

A study investigating the neuroprotective effects of the nSMase2 inhibitor PDDC in EcoHIV-infected mice demonstrated a significant reduction in several cortical ceramide species. Daily treatment with 30 mg/kg PDDC normalized the elevated ceramide levels observed in the infected mice.

| Ceramide Species | Fold Change (EcoHIV + Vehicle vs. Control) | Fold Change (EcoHIV + PDDC vs. EcoHIV + Vehicle) |

| C16:0 Ceramide | ~1.5 | Significant Reduction |

| C22:0 Ceramide | ~1.8 | Significant Reduction |

| C24:0 Ceramide | ~2.0 | Significant Reduction |

| C18:0 Dihydroceramide | ~1.6 | Significant Reduction |

| C18:0 Lactosylceramide | ~1.7 | Significant Reduction |

Data adapted from a study on EcoHIV-infected mice, illustrating the normalizing effect of PDDC on elevated ceramide levels. The exact fold changes for the PDDC treatment group were presented graphically in the source and are summarized here as "Significant Reduction" to reflect the normalization to control levels.

Effect of Cambinol on TNF-α-Induced Ceramide Production in Primary Neurons

Cambinol, another potent nSMase2 inhibitor, has been shown to counteract the increase in ceramide levels induced by the pro-inflammatory cytokine TNF-α in rat primary hippocampal neurons. Treatment with 10 μM cambinol prior to TNF-α stimulation prevented the elevation of various ceramide species.

| Ceramide Species | Relative Abundance (Control) | Relative Abundance (TNF-α) | Relative Abundance (Cambinol + TNF-α) |

| C16:0 Ceramide | Baseline | Increased | Near Baseline |

| C18:0 Ceramide | Baseline | Increased | Near Baseline |

| C20:0 Ceramide | Baseline | Increased | Near Baseline |

| C22:0 Ceramide | Baseline | Increased | Near Baseline |

| C24:0 Ceramide | Baseline | Increased | Near Baseline |

| C24:1 Ceramide | Baseline | Increased | Near Baseline |

This table summarizes the qualitative changes observed in a heatmap from the cited study. "Increased" indicates a notable rise in ceramide levels upon TNF-α treatment, while "Near Baseline" signifies the inhibitory effect of cambinol, bringing the levels back towards the control state.

General Effect of GW4869 on Ceramide Levels

GW4869 is a widely used, albeit non-specific, inhibitor of neutral sphingomyelinases. Studies have consistently shown that treatment with GW4869 leads to a reduction in intracellular ceramide levels. For instance, in H157 cells, GW4869 pretreatment blocked the induction of ceramide in response to certain lipid analogs. Similarly, in prion-infected cells, GW4869 treatment resulted in a decrease in several ceramide species as confirmed by GC-MS analysis. While often not presented in detailed quantitative tables, the inhibitory effect of GW4869 on ceramide production is a well-established principle in the field.

Experimental Protocols

Accurate assessment of the impact of nSMase2 inhibitors on ceramide production relies on robust and well-defined experimental methodologies. The following sections detail the key protocols for measuring nSMase2 activity and quantifying ceramide levels.

nSMase2 Enzymatic Activity Assay

This enzyme-coupled assay provides a quantitative measure of nSMase2 activity in biological samples.

Principle: The assay involves a series of coupled enzymatic reactions. First, nSMase2 hydrolyzes sphingomyelin to produce phosphorylcholine and ceramide. In the subsequent steps, alkaline phosphatase acts on phosphorylcholine to generate choline, which is then oxidized by choline oxidase to produce hydrogen peroxide. Finally, in the presence of peroxidase, hydrogen peroxide reacts with a chromogenic substrate (e.g., DAOS and 4-AAP) to produce a colored product that can be measured spectrophotometrically at 595 nm.

Protocol:

-

Sample Preparation: Prepare tissue homogenates or cell lysates in a suitable buffer (e.g., Tris-HCl, pH 7.4) containing protease inhibitors.

-

Reaction Mixture: In a 96-well plate, combine the sample (containing 50 µg of total protein) with the reaction buffer containing sphingomyelin, alkaline phosphatase, choline oxidase, horseradish peroxidase, and the chromogenic substrate.

-

Incubation: Incubate the plate at 37°C for 2-4 hours.

-

Measurement: Measure the absorbance at 595 nm using a microplate reader.

-

Quantification: Calculate nSMase2 activity based on a standard curve generated with known concentrations of a choline standard.

Ceramide Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of individual ceramide species.

Principle: This method involves the extraction of lipids from biological samples, separation of different ceramide species using high-performance liquid chromatography (HPLC), and their subsequent detection and quantification by tandem mass spectrometry (MS/MS).

Protocol:

-

Lipid Extraction:

-

Homogenize tissue or cell pellets in an ice-cold chloroform:methanol mixture (e.g., 1:2, v/v).

-

Add an internal standard (e.g., a deuterated ceramide species) to each sample for normalization.

-

Vortex and incubate the samples to ensure complete lipid extraction.

-

Separate the organic and aqueous phases by centrifugation.

-

Collect the lower organic phase containing the lipids.

-

-

Sample Preparation:

-

Dry the extracted lipids under a stream of nitrogen.

-

Reconstitute the lipid residue in a suitable solvent for HPLC injection (e.g., acetonitrile/isopropanol).

-

-

LC-MS/MS Analysis:

-

Inject the sample into an HPLC system equipped with a C8 or C18 reverse-phase column.

-

Separate the ceramide species using a gradient elution program with mobile phases typically consisting of water with formic acid and an organic solvent mixture (e.g., acetonitrile/isopropanol) with formic acid.

-

Introduce the column effluent into the mass spectrometer.

-

Ionize the ceramide molecules using electrospray ionization (ESI) in positive ion mode.

-

Perform multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions for each ceramide species and the internal standard.

-

-

Data Analysis:

-

Integrate the peak areas for each ceramide species and the internal standard.

-

Calculate the concentration of each ceramide species by comparing its peak area to that of the internal standard and referencing a standard curve generated with known amounts of ceramide standards.

-

Signaling Pathways and Logical Relationships

The inhibition of nSMase2 and the subsequent reduction in ceramide levels have profound effects on various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these relationships.

Caption: Major pathways of ceramide synthesis and the point of intervention for nSMase2 inhibitors.

References

- 1. Small Molecule Inhibitors Targeting Biosynthesis of Ceramide, the Central Hub of the Sphingolipid Network - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure of human nSMase2 reveals an interdomain allosteric activation mechanism for ceramide generation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cambinol, a Novel Inhibitor of Neutral Sphingomyelinase 2 Shows Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neutral sphingomyelinase‐2 and cardiometabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

Target Validation of nSMase2 in Alzheimer's Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alzheimer's disease (AD) presents a significant challenge to modern medicine, with a complex pathology involving amyloid-beta (Aβ) plaques, neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau, and neuroinflammation. Emerging evidence points to the dysregulation of sphingolipid metabolism as a key contributor to AD pathogenesis. Neutral sphingomyelinase 2 (nSMase2), an enzyme that catalyzes the hydrolysis of sphingomyelin to ceramide, has been identified as a promising therapeutic target. This technical guide provides an in-depth overview of the validation of nSMase2 as a target in AD, with a focus on the effects of its inhibition by the potent and selective inhibitor, nSMase2-IN-1 (also known as PDDC). We will delve into the multifaceted role of nSMase2 in AD pathology, present quantitative data from preclinical studies, detail key experimental protocols for target validation, and illustrate the underlying signaling pathways.

The Role of nSMase2 in Alzheimer's Disease Pathogenesis

Neutral sphingomyelinase 2 (nSMase2) is a pivotal enzyme in sphingolipid metabolism, converting sphingomyelin into the bioactive lipid ceramide.[1][2] In the central nervous system (CNS), where it is abundantly expressed, nSMase2 dysregulation is implicated in several neurodegenerative diseases, including Alzheimer's.[1][2] Its role in AD is multifaceted, contributing to amyloid pathology, tau propagation, and neuroinflammation.

1.1. nSMase2 and Amyloid-β Production:

nSMase2 activity has been shown to enhance the production of Aβ peptides.[1] The enzyme facilitates the interaction between the amyloid precursor protein (APP) and beta-secretase 1 (BACE1), the primary enzyme that cleaves APP to initiate Aβ production. This interaction is stabilized within membrane microdomains. Inhibition or deletion of nSMase2 reduces the production of both Aβ1-40 and Aβ1-42. In preclinical models, such as the APP/PS1 mouse model, selective deletion of nSMase2 in pyramidal neurons resulted in a significant reduction in Aβ deposition.

1.2. nSMase2, Extracellular Vesicles, and Tau Propagation:

nSMase2-generated ceramide is a key regulator of the biogenesis of extracellular vesicles (EVs), including exosomes. In the context of AD, these EVs can act as vehicles for the cell-to-cell propagation of pathological, hyperphosphorylated tau. Studies have demonstrated that mutant tau expression increases nSMase2 activity and ceramide levels in the brain. Inhibition of nSMase2 can suppress the production of these tau-carrying EVs, thereby reducing the spread of tau pathology.

1.3. nSMase2, Ceramide, and Neuroinflammation:

Elevated levels of ceramide, a product of nSMase2 activity, are found in the brains of AD patients. Ceramide can act as a pro-inflammatory second messenger. nSMase2 is involved in TNF-α signaling, a key pathway in neuroinflammation. The enzyme can couple with TNF receptor 1 (TNF-R1) to exacerbate the inflammatory response. Furthermore, Aβ itself can activate nSMase2, leading to the secretion of pro-apoptotic ceramide from glial cells, which contributes to neuroinflammation and neurodegeneration.

This compound (PDDC): A Potent and Selective Inhibitor

The validation of nSMase2 as a therapeutic target has been significantly advanced by the development of potent, selective, and brain-penetrant small molecule inhibitors. One such leading compound is phenyl (R)-(1-(3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)-pyrrolidin-3-yl)carbamate, referred to here as this compound and also known in scientific literature as PDDC. This inhibitor has demonstrated favorable pharmacokinetic and pharmacodynamic properties, including oral bioavailability and the ability to cross the blood-brain barrier. Preclinical studies using PDDC have provided strong evidence for the therapeutic potential of nSMase2 inhibition in AD models.

Quantitative Data on nSMase2 Inhibition in Preclinical AD Models

The following tables summarize key quantitative findings from preclinical studies investigating the effects of nSMase2 inhibition or deficiency in mouse models of Alzheimer's disease.

Table 1: Effects of nSMase2 Inhibition on Amyloid Pathology

| Animal Model | Intervention | Age of Mice | Brain Region | Outcome Measure | Result | Reference |

| 5XFAD | Genetic deletion of nSMase2 | 10 months | Brain | Aβ levels | ~30% decrease in male mice | |

| 5XFAD | GW4869 (nSMase inhibitor) | Not specified | Brain | Aβ plaque load | ~40% reduction in male mice | |

| APP/PS1 | Neuronal deletion of nSMase2 | 6 months | Cortex & Hippocampus | Aβ deposition | ~70% reduction | |

| APP/PS1 | Neuronal deletion of nSMase2 | 12 months | Cortex & Hippocampus | Aβ deposition | ~35% reduction |

Table 2: Effects of nSMase2 Inhibition on Tau Pathology

| Animal Model | Intervention | Duration of Treatment | Outcome Measure | Result | Reference |

| PS19 (tau transgenic) | PDDC in chow | 5 months | Brain | Total Tau | Significantly reduced |

| PS19 (tau transgenic) | PDDC in chow | 5 months | Brain | Phosphorylated Tau (Thr181) | Significantly reduced |

| AAV-hTau propagation model | PDDC | Not specified | Brain | Tau propagation to contralateral hemisphere | Significantly reduced |

Table 3: Effects of nSMase2 Inhibition on Neuroinflammation and Ceramide Levels

| Animal Model | Intervention | Outcome Measure | Result | Reference |

| PS19 | PDDC in chow | Hippocampal nSMase2 activity | Completely normalized | |

| PS19 | PDDC in chow | Brain ceramide levels | Elevated levels in PS19 mice were normalized | |

| 5XFAD | Genetic deletion of nSMase2 | Brain ceramide levels | ~60-70% reduction | |

| IL-1β injection (acute brain injury) | PDDC | Striatal nSMase2 activity | Completely normalized | |

| IL-1β injection (acute brain injury) | PDDC | Plasma levels of neuron- and oligodendrocyte-derived EVs | Increase was normalized | |

| IL-1β injection (acute brain injury) | PDDC | Plasma levels of activated microglia-derived EVs | Increase was dramatically attenuated |

Table 4: Effects of nSMase2 Inhibition on Cognitive Function

| Animal Model | Intervention | Behavioral Test | Outcome | Reference |

| 5XFAD | Genetic deletion of nSMase2 | Contextual Fear Conditioning | Improved performance in male mice | |

| 5XFAD | Genetic deletion of nSMase2 | Contextual and Cued Fear Conditioning | Improved cognition |

Key Experimental Protocols for nSMase2 Target Validation

This section provides detailed methodologies for key experiments cited in the validation of nSMase2 as a therapeutic target for Alzheimer's disease.

4.1. nSMase2 Enzymatic Activity Assay (Amplex Red Method)

This assay measures nSMase2 activity by detecting the product of sphingomyelin hydrolysis.

-

Principle: nSMase2 hydrolyzes sphingomyelin to phosphocholine and ceramide. In a coupled enzymatic reaction, alkaline phosphatase hydrolyzes phosphocholine to choline. Choline is then oxidized by choline oxidase to produce hydrogen peroxide, which reacts with the Amplex Red reagent in the presence of horseradish peroxidase to generate the fluorescent product, resorufin.

-

Procedure:

-

Homogenize brain tissue in ice-cold Tris-HCl buffer (pH 7.4) containing protease and phosphatase inhibitors.

-

Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).

-

In a 96-well plate, add the brain lysate to a reaction buffer containing Amplex Red reagent, horseradish peroxidase, choline oxidase, alkaline phosphatase, and sphingomyelin.

-

Incubate the plate at 37°C for a specified time (e.g., 1-3 hours), protected from light.

-

Measure the fluorescence at an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm.

-

Calculate nSMase2 activity relative to the total protein concentration.

-

4.2. Measurement of Ceramide Levels by Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying different ceramide species.

-

Principle: Lipids are extracted from brain tissue, separated by liquid chromatography, and then ionized and fragmented in a mass spectrometer. The specific mass-to-charge ratios of the parent and fragment ions allow for the precise identification and quantification of individual ceramide species.

-

Procedure:

-

Homogenize brain tissue and perform a lipid extraction using a method such as Bligh-Dyer.

-

Add internal standards (e.g., non-naturally occurring odd-chain ceramides) to the samples for accurate quantification.

-

Separate the lipid extract using reverse-phase high-performance liquid chromatography (HPLC).

-

Introduce the separated lipids into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Perform multiple reaction monitoring (MRM) to detect specific transitions for each ceramide species and the internal standards.

-

Quantify the amount of each ceramide species by comparing its peak area to that of the corresponding internal standard.

-

4.3. Quantification of Amyloid-β Levels by ELISA

Enzyme-linked immunosorbent assay (ELISA) is a standard method for quantifying Aβ40 and Aβ42 levels in brain homogenates.

-

Principle: A capture antibody specific for the C-terminus of Aβ40 or Aβ42 is coated onto a microplate. The brain homogenate is added, and the Aβ peptides are captured. A detection antibody, often recognizing the N-terminus of Aβ and conjugated to an enzyme, is then added. Finally, a substrate is added, and the resulting colorimetric or fluorescent signal is proportional to the amount of Aβ present.

-

Procedure:

-

Homogenize brain tissue in a buffer containing protease inhibitors.

-

Perform sequential extractions to isolate soluble and insoluble Aβ fractions. A common method involves initial homogenization in a buffer with a mild detergent (for the soluble fraction), followed by extraction of the pellet with a strong chaotropic agent like formic acid (for the insoluble, plaque-associated fraction).

-

Neutralize the formic acid extracts before analysis.

-

Use a commercial ELISA kit or a validated in-house protocol.

-

Add standards and samples to the antibody-coated plate and incubate.

-

Wash the plate and add the detection antibody.

-

Wash the plate and add the substrate.

-

Stop the reaction and read the absorbance at the appropriate wavelength.

-

Calculate Aβ concentrations based on the standard curve.

-

4.4. Immunohistochemistry for Aβ Plaques, Neuroinflammation, and Synaptic Density

Immunohistochemistry (IHC) allows for the visualization and quantification of pathological markers in brain sections.

-

Thioflavin S Staining for Aβ Plaques:

-

Principle: Thioflavin S is a fluorescent dye that binds to the beta-sheet structure of amyloid fibrils, making it a reliable marker for dense-core plaques.

-

Procedure:

-

Prepare paraffin-embedded or frozen brain sections.

-

Deparaffinize and rehydrate the sections if using paraffin-embedded tissue.

-

Incubate the sections in a filtered Thioflavin S solution (e.g., 1% in 80% ethanol).

-

Differentiate the staining by washing with ethanol solutions (e.g., 80% and 95% ethanol).

-

Rinse with water and coverslip with an aqueous mounting medium.

-

Visualize the plaques using a fluorescence microscope.

-

-

-

Iba1 and GFAP Staining for Neuroinflammation:

-

Principle: Ionized calcium-binding adapter molecule 1 (Iba1) is a marker for microglia, while Glial Fibrillary Acidic Protein (GFAP) is a marker for astrocytes. Increased immunoreactivity of these markers indicates gliosis, a hallmark of neuroinflammation.

-

Procedure:

-

Perform antigen retrieval on brain sections if necessary.

-

Block non-specific binding sites with a blocking solution (e.g., normal serum).

-

Incubate the sections with primary antibodies against Iba1 or GFAP.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain with a nuclear stain like DAPI.

-

Coverslip and image using a fluorescence or confocal microscope.

-

Quantify the immunoreactive area or cell number using image analysis software.

-

-

-

Synaptophysin Staining for Synaptic Density:

-

Principle: Synaptophysin is a presynaptic vesicle protein, and its immunoreactivity is used as a marker for synaptic density.

-

Procedure:

-

Follow the general IHC protocol as described for Iba1 and GFAP, using a primary antibody against synaptophysin.

-

Image specific brain regions, such as the hippocampus.

-

Quantify the synaptophysin-positive area or intensity to assess synaptic integrity.

-

-

4.5. Isolation of Extracellular Vesicles from Brain Tissue

This protocol allows for the enrichment of EVs from the brain for subsequent analysis.

-

Principle: A combination of gentle tissue dissociation and differential centrifugation is used to isolate EVs from the brain's extracellular space.

-

Procedure:

-

Gently dissociate fresh or frozen brain tissue using enzymatic digestion (e.g., with collagenase) and/or mechanical disruption.

-

Perform a series of low-speed centrifugations to remove cells and large debris.

-

Perform a higher-speed centrifugation to pellet larger vesicles.

-

Filter the supernatant to remove any remaining large particles.

-

Perform ultracentrifugation to pellet the small EVs.

-

For higher purity, the EV pellet can be further purified using a sucrose density gradient.

-

The isolated EVs can then be characterized by nanoparticle tracking analysis (NTA) for size and concentration, and by Western blotting for EV markers (e.g., CD63, CD81, Alix).

-

4.6. Contextual Fear Conditioning for Cognitive Assessment

This behavioral test assesses hippocampus-dependent learning and memory.

-

Principle: Mice learn to associate a specific environment (the context) with an aversive stimulus (a mild footshock). Memory is assessed by measuring the freezing behavior of the mice when they are returned to the same context.

-

Procedure:

-

Training Day:

-

Place the mouse in a conditioning chamber and allow it to explore for a baseline period (e.g., 2-3 minutes).

-

Deliver one or more mild footshocks (e.g., 0.5-1.0 mA for 1-2 seconds).

-

Return the mouse to its home cage after a short post-shock period.

-

-

Testing Day (typically 24 hours later):

-

Place the mouse back into the same conditioning chamber.

-

Record the amount of time the mouse spends freezing (complete immobility except for respiration) over a set period (e.g., 3-5 minutes).

-

Increased freezing time indicates a stronger memory of the aversive context.

-

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involving nSMase2 in Alzheimer's disease and a typical experimental workflow for validating an nSMase2 inhibitor.

Signaling Pathways

Caption: nSMase2 signaling pathways in Alzheimer's disease.

Caption: Experimental workflow for nSMase2 inhibitor validation.

Conclusion and Future Directions

The evidence strongly supports the validation of nSMase2 as a therapeutic target for Alzheimer's disease. Inhibition of nSMase2 with molecules like this compound (PDDC) has been shown to mitigate key aspects of AD pathology, including Aβ production, tau propagation, and neuroinflammation, leading to improved cognitive function in preclinical models. The multifaceted role of nSMase2 in the disease process makes it an attractive target for a disease-modifying therapy.

Future research should focus on several key areas. Further optimization of nSMase2 inhibitors to enhance their potency, selectivity, and safety profiles is crucial for clinical translation. The long-term effects of nSMase2 inhibition on normal physiological processes in the brain need to be thoroughly investigated. Additionally, the development of biomarkers to identify patient populations with elevated nSMase2 activity could enable a personalized medicine approach. Continued research into the complex interplay between sphingolipid metabolism and neurodegeneration will undoubtedly pave the way for novel therapeutic strategies for Alzheimer's disease and other neurological disorders.

References

- 1. A Method for Isolation of Extracellular Vesicles and Characterization of Exosomes from Brain Extracellular Space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

The Role of nSMase2-IN-1 in Cancer Cell Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutral sphingomyelinase 2 (nSMase2), encoded by the SMPD3 gene, is a pivotal enzyme in cellular signaling, catalyzing the hydrolysis of sphingomyelin to produce the bioactive lipid ceramide. Dysregulation of the sphingolipid metabolic pathway, and specifically the activity of nSMase2, has been increasingly implicated in the pathophysiology of cancer. This enzyme plays a crucial role in various cellular processes including apoptosis, cell growth arrest, inflammation, and the biogenesis of extracellular vesicles (EVs), particularly exosomes.[1][2][3] Consequently, nSMase2 has emerged as a promising therapeutic target for cancer intervention. This technical guide provides a comprehensive overview of the role of nSMase2 in cancer cell signaling, with a specific focus on the inhibitory compound nSMase2-IN-1 and other relevant inhibitors.

nSMase2 in Cancer: A Double-Edged Sword

The role of nSMase2 in cancer is complex and can be context-dependent. Initially considered a tumor suppressor due to ceramide's pro-apoptotic functions, emerging evidence suggests a more nuanced role.[1] While nSMase2-generated ceramide can induce apoptosis and cell cycle arrest, nSMase2 is also critically involved in the production of exosomes.[1] These small extracellular vesicles can act as intercellular messengers, transferring pro-tumorigenic cargo, such as proteins and microRNAs, to recipient cells, thereby promoting metastasis, drug resistance, and immune evasion. Therefore, inhibiting nSMase2 activity presents a strategic approach to potentially curb these malignant processes.

Key nSMase2 Inhibitors in Cancer Research

Several small molecule inhibitors targeting nSMase2 have been developed and utilized in preclinical cancer studies. This guide will focus on this compound and also provide data on the widely studied inhibitors GW4869 and Cambinol for comparative purposes.

Quantitative Data on nSMase2 Inhibitors

The efficacy of nSMase2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values, which vary across different cancer cell lines.

| Inhibitor | Cancer Cell Line | IC50 (µM) | Reference |

| This compound | Not Specified | 0.13 ± 0.06 | |

| GW4869 | Not Specified (N-SMase) | 1 | |

| Cambinol | Not Specified (nSMase2) | 7 | |

| Rat nSMase2 | 6 | ||

| RPMI8226 (Multiple Myeloma) | ~77.24 | ||

| U266 (Multiple Myeloma) | ~79.23 | ||

| BT-549 (Triple-Negative Breast Cancer) | 22.70 ± 2.23 | ||

| PDDC | Not Specified (nSMase2) | 0.3 | |

| Sphingomyelin Analog (Compound 2) | Rat brain microsomes | 2.8 |

Signaling Pathways Involving nSMase2 in Cancer

nSMase2 is a key player in multiple signaling cascades that are crucial for cancer progression. The following diagrams illustrate these pathways.

nSMase2-Mediated Ceramide Production and Apoptosis

nSMase2-catalyzed hydrolysis of sphingomyelin at the plasma membrane generates ceramide, a potent second messenger that can initiate the apoptotic cascade through various downstream effectors.

nSMase2 in ESCRT-Independent Exosome Biogenesis

nSMase2 plays a crucial role in an alternative pathway for the formation of intraluminal vesicles (ILVs) within multivesicular bodies (MVBs), which is independent of the Endosomal Sorting Complexes Required for Transport (ESCRT) machinery. The ceramide produced by nSMase2 is thought to induce the inward budding of the endosomal membrane.

TNF-α Signaling and nSMase2 Activation

The pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) is a known activator of nSMase2. This signaling cascade links inflammation with ceramide production and its downstream effects.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for key experiments used to investigate the role of nSMase2 inhibitors in cancer cells.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

nSMase2 inhibitor (e.g., this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of the nSMase2 inhibitor in culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted inhibitor to each well. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the control and determine the IC50 value.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and can be used to assess changes in signaling pathways upon treatment with an nSMase2 inhibitor.

Materials:

-

Treated and untreated cancer cells

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-nSMase2, anti-cleaved caspase-3, anti-PARP, anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Lyse cells in RIPA buffer and quantify protein concentration using a BCA assay.

-

Denature protein lysates by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., β-actin).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and untreated cancer cells

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding buffer

-

Propidium Iodide (PI) solution

-

Flow cytometer

Procedure:

-

Treat cells with the nSMase2 inhibitor for the desired time.

-

Harvest cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

Exosome Isolation and Quantification

This protocol describes the isolation of exosomes from cell culture media by differential ultracentrifugation.

Materials:

-

Conditioned cell culture medium (from cells grown in exosome-depleted FBS)

-

PBS

-

Ultracentrifuge and appropriate rotors

-

0.22 µm filter

-

Nanoparticle Tracking Analysis (NTA) instrument or BCA protein assay

Procedure:

-

Collect conditioned medium from cancer cells treated with or without an nSMase2 inhibitor.

-

Centrifuge the medium at 300 x g for 10 minutes to pellet cells.

-

Transfer the supernatant and centrifuge at 2,000 x g for 10 minutes to remove dead cells.

-

Transfer the supernatant and centrifuge at 10,000 x g for 30 minutes to remove cell debris and larger vesicles.

-

Filter the supernatant through a 0.22 µm filter.

-

Ultracentrifuge the filtered supernatant at 100,000 x g for 70 minutes to pellet exosomes.

-

Discard the supernatant and wash the exosome pellet with a large volume of PBS.

-

Ultracentrifuge again at 100,000 x g for 70 minutes.

-

Resuspend the final exosome pellet in a small volume of PBS.

-

Quantify the exosome concentration by NTA or by measuring the total protein content using a BCA assay.

Conclusion

The inhibition of nSMase2, through compounds like this compound, presents a compelling strategy for the development of novel cancer therapeutics. By modulating the production of ceramide and the secretion of exosomes, nSMase2 inhibitors can influence critical cancer cell signaling pathways, leading to reduced proliferation, induction of apoptosis, and potentially overcoming drug resistance and metastasis. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals to further explore the therapeutic potential of targeting nSMase2 in cancer. Further investigation into the specific effects of this compound across a broader range of cancer types and in vivo models is warranted to fully elucidate its clinical promise.

References

- 1. Nipping disease in the bud: nSMase2 inhibitors as therapeutics in extracellular vesicle-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Roles and regulation of Neutral Sphingomyelinase-2 in cellular and pathological processes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nSMase2 activation and trafficking are modulated by oxidative stress to induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Cellular Localization of nSMase2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutral sphingomyelinase 2 (nSMase2), encoded by the SMPD3 gene, is a critical magnesium-dependent enzyme in sphingolipid metabolism. Its primary function is the hydrolysis of sphingomyelin into two bioactive lipids: ceramide and phosphocholine. This enzymatic activity is not merely a housekeeping function; it is a key control point in cellular signaling, governing processes such as apoptosis, inflammation, cell growth arrest, and the biogenesis of extracellular vesicles (EVs), including exosomes.[1][2]

Given its central role in these pathways, dysregulation of nSMase2 has been implicated in a range of pathologies, from cancer metastasis to neurodegenerative disorders like Alzheimer's disease.[1] This has positioned nSMase2 as a compelling therapeutic target. The efficacy of nSMase2 inhibitors, such as the widely studied GW4869, is intrinsically linked to the enzyme's location within the cell. Understanding the precise subcellular localization of nSMase2 is therefore paramount for developing effective therapeutic strategies. This guide provides a comprehensive overview of the cellular distribution of nSMase2, the signaling pathways it governs, and the experimental protocols used to study it.

The Dynamic Cellular Localization of nSMase2

The function of nSMase2 is spatially regulated, with its activity being highly dependent on its subcellular location. The enzyme is primarily associated with cellular membranes but lacks transmembrane domains, instead anchoring to the inner leaflet of membranes via two N-terminal hydrophobic segments.[2] Its localization is a dynamic and highly regulated process.

Primary Locations:

-

Golgi Apparatus: In many unstimulated and subconfluent cell types, nSMase2 is predominantly found in the Golgi apparatus.[1] This localization represents both a pool of newly synthesized protein and a recycled population of the enzyme.

-

Plasma Membrane (PM): nSMase2 is also significantly localized to the inner leaflet of the plasma membrane. This localization is crucial for its role in responding to extracellular signals. Translocation from the Golgi to the PM is a key activation step in many signaling cascades.

Other Reported Locations:

-

Endosomal/Recycling Compartment: nSMase2 traffics between the Golgi and the plasma membrane via the endosomal system. It has been shown to co-localize with markers of early and recycling endosomes, suggesting a continuous cycle of anterograde (Golgi to PM) and retrograde (PM to Golgi) transport.

-

Multivesicular Bodies (MVBs): As a key regulator of exosome biogenesis, nSMase2 activity is critical at the limiting membrane of MVBs, where its generation of ceramide helps drive the inward budding of intraluminal vesicles (ILVs).

-

Nucleus: Some studies have also reported the presence of nSMase2 in the nucleus, although this localization is less characterized than its presence at the Golgi and plasma membrane.

Data Presentation: Regulation of nSMase2 Localization

The subcellular distribution of nSMase2 is not static. It changes in response to a variety of physiological and pathological stimuli. The following table summarizes these changes across different cell types and conditions.

| Stimulus/Condition | Cell Type | Observed Translocation | Reference(s) |

| Tumor Necrosis Factor-α (TNF-α) | A549 Lung Epithelial Cells | Golgi to Plasma Membrane | |

| Phorbol 12-Myristate 13-Acetate (PMA) | A549 Lung Epithelial Cells, HEK293 | Golgi to Plasma Membrane, Relocalization to Recycling Endosomes | |

| Hydrogen Peroxide (H₂O₂) (Oxidative Stress) | A549 Cells | Golgi to Plasma Membrane | |

| Cell Confluence (Growth Arrest) | MCF-7 Breast Cancer Cells | Golgi to Plasma Membrane | |

| Palmitic Acid | HepG2 Hepatocytes | Cytoplasm/Golgi to Plasma Membrane |

Role of Localization in nSMase2-Mediated Signaling

The location of nSMase2 is fundamental to its function. By generating ceramide in specific membrane microdomains, it initiates localized signaling cascades.

TNF-α Signaling Pathway

A classic example of stimulus-induced translocation and activation is the TNF-α signaling pathway. Upon binding of TNF-α to its receptor (TNFR1), a signaling complex is assembled at the plasma membrane. This complex recruits adaptor proteins like FAN (Factor Associated with Neutral Sphingomyelinase) and RACK1, which in turn recruit and activate nSMase2. This activation often involves the translocation of nSMase2 from the Golgi to the plasma membrane, a process regulated by kinases such as PKCδ and p38 MAPK. At the plasma membrane, nSMase2 generates ceramide, which acts as a second messenger to propagate downstream signals, including the activation of MAPK and NF-κB pathways that lead to inflammatory responses.

Caption: nSMase2 activation and translocation in the TNF-α pathway.

nSMase2 Trafficking Dynamics

The movement of nSMase2 between cellular compartments is a tightly regulated process essential for maintaining cellular homeostasis and responding to stimuli. Newly synthesized nSMase2 traffics from the Golgi to the plasma membrane (anterograde transport). From the plasma membrane, it can be endocytosed and transported through the early and recycling endosomes before returning to the Golgi (retrograde transport). This recycling is critical for regulating its catalytic activity.

References

The Impact of nSMase2-IN-1 on Downstream Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutral sphingomyelinase 2 (nSMase2), encoded by the SMPD3 gene, is a critical enzyme in cellular signaling, catalyzing the hydrolysis of sphingomyelin into the bioactive lipid ceramide and phosphocholine.[1][2] This process is integral to a multitude of cellular events, including inflammatory responses, apoptosis, cell growth and differentiation, and the biogenesis of extracellular vesicles (EVs), particularly exosomes.[1][2] Given its central role in these pathways, nSMase2 has emerged as a promising therapeutic target for a range of pathologies, including neurodegenerative diseases, cancer, and inflammatory disorders.[3]

This technical guide focuses on the downstream signaling pathways affected by the inhibition of nSMase2, with a specific focus on nSMase2-IN-1 , a potent, orally active, and brain-penetrant inhibitor from the pyrazolo[1,5-a]pyrimidin-3-amine scaffold. Due to the limited availability of detailed published data on the specific downstream effects of this compound (also referred to as compound 11j in preclinical studies), this guide will draw upon the extensive research conducted on other well-characterized nSMase2 inhibitors, such as GW4869 and PDDC, to provide a comprehensive overview of the expected biological consequences of nSMase2 inhibition.

This compound: A Profile

This compound is a highly potent inhibitor of human nSMase2 with a reported half-maximal inhibitory concentration (IC50) in the sub-micromolar range, indicating its strong affinity and potential for effective target engagement at low concentrations.

| Inhibitor | IC50 (µM) | Key Characteristics |

| This compound | 0.13 ± 0.06 | Orally active, metabolically stable in liver microsomes, and brain-penetrant. |

| GW4869 | ~1.0 | A widely used, non-competitive inhibitor of nSMase2. |

| PDDC | Sub-micromolar | Potent, selective, orally available, and brain-penetrant. |

Downstream Signaling Pathways Modulated by nSMase2 Inhibition

The primary mechanism of action of nSMase2 inhibitors is the reduction of ceramide production from sphingomyelin. This has profound effects on a number of interconnected signaling cascades.

Inflammatory Signaling Pathways

nSMase2 is a key mediator in the signaling pathways of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). Inhibition of nSMase2 is expected to attenuate these inflammatory responses.

TNF-α binding to its receptor (TNFR1) can trigger the activation of nSMase2, leading to ceramide production. Ceramide, in turn, can act as a second messenger, amplifying downstream signaling cascades, including the MAPK and NF-κB pathways. Inhibition of nSMase2 with compounds like GW4869 has been shown to significantly reduce the TNF-α-mediated phosphorylation of key signaling proteins.

Caption: TNF-α signaling pathway and the inhibitory action of this compound.

Quantitative Effects of nSMase2 Inhibition on Inflammatory Signaling:

| Target | Inhibitor | Cell Type | Treatment | Result |

| p-ERK1/2 | GW4869 (10 µM) | Monocytic cells | TNF-α (15 min) | Significant reduction in phosphorylation |

| p-p38 | GW4869 (10 µM) | Monocytic cells | TNF-α (15 min) | Significant reduction in phosphorylation |

| p-JNK | GW4869 (10 µM) | Monocytic cells | TNF-α (15 min) | Significant reduction in phosphorylation |

| p-NF-κB (p65) | GW4869 (10 µM) | Monocytic cells | TNF-α (15 min) | Significant reduction in phosphorylation |

Apoptosis

Ceramide is a well-established pro-apoptotic lipid. By generating ceramide, nSMase2 can play a role in initiating apoptosis in response to various cellular stresses, including oxidative stress. Therefore, inhibition of nSMase2 is expected to have anti-apoptotic effects in certain contexts.

Caption: The role of nSMase2 in apoptosis and its inhibition by this compound.

Extracellular Vesicle (EV) Biogenesis

nSMase2 plays a crucial, ESCRT-independent role in the biogenesis of exosomes. The generation of ceramide on the endosomal membrane by nSMase2 is thought to induce the inward budding of the multivesicular body (MVB) membrane, leading to the formation of intraluminal vesicles (ILVs), which are subsequently released as exosomes. Inhibition of nSMase2 is a well-established strategy to reduce exosome release.

Caption: Inhibition of exosome biogenesis by this compound.

Quantitative Effects of nSMase2 Inhibition on Ceramide and EV Release:

| Analyte | Inhibitor | Model System | Result |

| Ceramide Levels | PDDC | HIV-1 infected T-cells | Dose-dependent reduction in various ceramide species. |

| Extracellular Vesicles | GW4869 (10 µM) | LPS-treated RAW264.7 macrophages | Significant inhibition of exosome release. |

Experimental Protocols

nSMase Activity Assay

This protocol describes a common fluorescence-based assay to measure nSMase activity in cell lysates or purified enzyme preparations.

Materials:

-

Amplex™ Red Sphingomyelinase Assay Kit (or individual components: Amplex™ Red reagent, horseradish peroxidase, choline oxidase, alkaline phosphatase, sphingomyelin)

-

Microplate reader capable of fluorescence detection (Ex/Em = 530-560/590 nm)

-

96-well black, flat-bottom plates

-

Cell lysate or purified nSMase2

-

This compound or other inhibitors

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.1% Triton X-100)

Procedure:

-

Prepare a working solution of the reaction mixture: According to the manufacturer's protocol, combine Amplex™ Red reagent, HRP, choline oxidase, and alkaline phosphatase in the appropriate reaction buffer.

-

Prepare inhibitor dilutions: Serially dilute this compound in the assay buffer to the desired concentrations.

-

Pre-incubation with inhibitor: In the wells of the 96-well plate, add a small volume of the cell lysate or purified nSMase2. Then, add the inhibitor dilutions and incubate for a specified time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction: Add the sphingomyelin substrate to each well to start the enzymatic reaction.

-

Kinetic measurement: Immediately place the plate in the microplate reader and measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes) at 37°C.

-

Data analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve). Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

siRNA-mediated Knockdown of nSMase2

This protocol outlines a general procedure for reducing the expression of nSMase2 in cultured cells using small interfering RNA (siRNA).

Materials:

-

siRNA targeting human SMPD3 (and a non-targeting control siRNA)

-

Lipofectamine™ RNAiMAX Transfection Reagent (or similar)

-

Opti-MEM™ I Reduced Serum Medium

-

Cultured mammalian cells

-

Appropriate cell culture medium and supplements

-

6-well plates

Procedure:

-

Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.

-

Prepare siRNA-lipid complexes:

-

For each well, dilute the SMPD3 siRNA (or non-targeting control) in Opti-MEM™ medium.

-

In a separate tube, dilute the Lipofectamine™ RNAiMAX reagent in Opti-MEM™ medium.

-

Combine the diluted siRNA and the diluted lipid reagent, mix gently, and incubate for 5 minutes at room temperature to allow the complexes to form.

-

-

Transfection: Add the siRNA-lipid complexes to the cells in each well.

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.

-

Validation of Knockdown: After the incubation period, harvest the cells to assess the knockdown efficiency at the mRNA level (using qRT-PCR) and/or the protein level (using Western blotting).

-

Downstream Experiments: Once knockdown is confirmed, the cells can be used for downstream functional assays to study the effects of reduced nSMase2 expression on signaling pathways.

Conclusion

This compound represents a potent and promising tool for the investigation of nSMase2-dependent signaling pathways and for the potential therapeutic intervention in diseases where these pathways are dysregulated. By inhibiting the production of ceramide, this compound is predicted to modulate a wide array of cellular processes, most notably inflammation, apoptosis, and extracellular vesicle-mediated communication. The experimental protocols provided in this guide offer a starting point for researchers to investigate the specific effects of this compound and other nSMase2 inhibitors in their model systems. Further research into the precise downstream consequences of inhibiting nSMase2 with this novel compound will undoubtedly provide valuable insights into the intricate roles of sphingolipid signaling in health and disease.

References

nSMase2 Inhibition: A Therapeutic Strategy for Neuroinflammation

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of neutral sphingomyelinase 2 (nSMase2) in neuroinflammation and the therapeutic potential of its inhibition. It is designed for researchers, scientists, and drug development professionals working in the fields of neuroscience, immunology, and pharmacology.

Introduction: nSMase2 - A Key Mediator of Neuroinflammation

Neutral sphingomyelinase 2 (nSMase2), encoded by the SMPD3 gene, is a critical enzyme in sphingolipid metabolism.[1] It catalyzes the hydrolysis of sphingomyelin into ceramide and phosphocholine.[1][2] nSMase2 is highly expressed in the central nervous system (CNS), particularly in neurons.[1] Dysregulation of nSMase2 has been implicated in a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis, primarily due to its role in promoting neuroinflammation.[3]

Neuroinflammation is a hallmark of many CNS diseases and is characterized by the activation of glial cells, such as microglia and astrocytes, and the subsequent release of pro-inflammatory mediators. nSMase2 plays a pivotal role in these processes by generating ceramide, a bioactive lipid that acts as a second messenger in various signaling pathways involved in inflammation, apoptosis, and cellular stress.

The nSMase2-Ceramide Signaling Pathway in Neuroinflammation

Pro-inflammatory stimuli, such as the cytokines tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), can activate nSMase2. This activation leads to an increase in intracellular ceramide levels. Ceramide, in turn, can initiate a cascade of downstream events that contribute to neuroinflammation:

-

Microglial Activation: Ceramide promotes the activation of microglia, the resident immune cells of the CNS. Activated microglia release a host of pro-inflammatory cytokines and chemokines, further amplifying the inflammatory response.

-

Cytokine and Chemokine Production: The nSMase2/ceramide pathway is directly involved in the production and secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as chemokines like CCL2.

-

Extracellular Vesicle (EV) Biogenesis: nSMase2-generated ceramide is a key regulator of the biogenesis of extracellular vesicles (EVs), particularly exosomes. These EVs can transport pro-inflammatory cargo, including cytokines and microRNAs, to neighboring cells, thereby propagating the inflammatory signal.

The following diagram illustrates the central role of the nSMase2-ceramide pathway in mediating neuroinflammatory responses.

References

- 1. Neutral Sphingomyelinase 2: a promising drug target for CNS disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Inhibition of neutral sphingomyelinase 2 reduces extracellular vesicle release from neurons, oligodendrocytes, and activated microglial cells following acute brain injury - PMC [pmc.ncbi.nlm.nih.gov]

The Influence of nSMase2-IN-1 on Extracellular Vesicle Cargo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extracellular vesicles (EVs) are nanoscale, membrane-bound particles released by virtually all cell types that play a crucial role in intercellular communication. They transport a diverse cargo of proteins, lipids, and nucleic acids, influencing physiological and pathological processes. A key enzyme implicated in the biogenesis of a subpopulation of EVs, particularly exosomes, is neutral sphingomyelinase 2 (nSMase2). This enzyme catalyzes the hydrolysis of sphingomyelin to ceramide, a lipid that promotes the inward budding of multivesicular bodies (MVBs), leading to the formation of intraluminal vesicles (ILVs) that are subsequently released as exosomes.

Given its central role in EV biogenesis, nSMase2 has emerged as a promising therapeutic target for diseases where EV-mediated communication contributes to pathology, such as in cancer, neurodegenerative diseases, and inflammatory conditions.[1] The pharmacological inhibition of nSMase2 offers a strategy to modulate EV production and the secretion of their cargo. nSMase2-IN-1 is a potent and selective inhibitor of nSMase2. This technical guide provides an in-depth overview of the effects of nSMase2 inhibition, with a focus on this compound and related compounds, on the cargo of extracellular vesicles. We will delve into the quantitative changes observed in EV cargo, detailed experimental protocols for studying these effects, and visual representations of the underlying biological pathways and experimental workflows.

The nSMase2-Dependent Pathway of Extracellular Vesicle Biogenesis

The biogenesis of EVs can occur through both ESCRT (endosomal sorting complexes required for transport)-dependent and -independent pathways. The nSMase2-dependent pathway is a major ESCRT-independent mechanism.[1] Inhibition of nSMase2 with compounds like this compound or the widely used tool compound GW4869, disrupts this pathway, leading to a reduction in the release of a specific population of EVs.[2]

Figure 1: nSMase2-Dependent EV Biogenesis Pathway.

Data Presentation: Quantitative Effects of nSMase2 Inhibition on EV Cargo

Inhibition of nSMase2 has been shown to alter the cargo of EVs, affecting both protein and microRNA (miRNA) content. While comprehensive quantitative proteomics and transcriptomics data for this compound are emerging, studies using related potent inhibitors like PDDC and the tool compound GW4869 provide valuable insights.

MicroRNA (miRNA) Cargo

The sorting of miRNAs into exosomes is a regulated process, and nSMase2 activity has been demonstrated to be a key factor in the packaging of specific miRNAs. Inhibition of this enzyme can therefore selectively reduce the extracellular transport of certain miRNAs.

| miRNA Target | Cell/System | nSMase2 Inhibitor | Observed Effect | Reference |

| miR-183-5p | Mouse brain (EcoHIV-infected) | PDDC | Normalized (decreased) | [3] |

| miR-200c-3p | Mouse brain (EcoHIV-infected) | PDDC | Normalized (decreased) | [3] |